molecular formula C25H21ClFN3O2S B265515 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

Cat. No. B265515
M. Wt: 482 g/mol
InChI Key: UDYXZMNFKZZKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide, commonly known as compound X, is a synthetic molecule that has shown great potential in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Compound X has also been shown to inhibit the activity of the protein kinase B, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that compound X can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Compound X has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its potent anti-tumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using compound X is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on compound X. One of the most promising directions is the development of new derivatives of this compound that have enhanced anti-tumor activity and reduced toxicity. Another future direction is the study of the potential applications of compound X in other fields of research, such as neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of compound X involves a multi-step process that includes the reaction of 3-chloro-4-methylphenylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinoline-2-thiol. The final product is obtained by the hydrolysis of the ethyl ester group using sodium hydroxide.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that compound X has potent anti-tumor activity and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

Molecular Formula

C25H21ClFN3O2S

Molecular Weight

482 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-cyano-4-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21ClFN3O2S/c1-14-9-10-15(11-18(14)26)29-22(32)13-33-25-17(12-28)23(16-5-2-3-6-19(16)27)24-20(30-25)7-4-8-21(24)31/h2-3,5-6,9-11,23,30H,4,7-8,13H2,1H3,(H,29,32)

InChI Key

UDYXZMNFKZZKQR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4F)C#N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4F)C#N)Cl

Origin of Product

United States

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